

# Evaluating the safety profile of EB-Psma-617 in comparison to PSMA-617.

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Safety Analysis: EB-PSMA-617 versus PSMA-617

For Immediate Release

This guide provides a detailed comparison of the safety profiles of two prominent radioligands in development for prostate cancer therapy: **EB-PSMA-617** and PSMA-617. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available clinical trial data.

## **Executive Summary**

Both **EB-PSMA-617**, an Evans blue-modified radioligand, and PSMA-617 have demonstrated manageable safety profiles in clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide synthesizes key safety findings, including adverse event rates and dosimetry data for critical organs, to facilitate a comparative evaluation. While direct head-to-head comparative trials are not yet available, this document collates data from separate studies to offer insights into the relative safety of these two agents.

## **Quantitative Safety Data**

The following tables summarize the key quantitative safety data for 177Lu-**EB-PSMA-617** and 177Lu-PSMA-617, compiled from various clinical trials.



Table 1: Comparison of Grade 3-4 Adverse Events

| Adverse Event    | 177Lu-EB-PSMA-<br>617 (1.85 GBq<br>group)[1] | 177Lu-EB-PSMA-<br>617 (3.7 GBq<br>group)[1] | 177Lu-PSMA-617<br>(VISION Trial)[2][3] |
|------------------|----------------------------------------------|---------------------------------------------|----------------------------------------|
| Thrombocytopenia | 27% (Grade 3)                                | 37% (Grade 3), One patient with Grade 4     | ~11% (Grade ≥3)                        |
| Anemia           | Not specified                                | Not specified                               | ~13% (Grade ≥3)                        |
| Leukopenia       | Not specified                                | Not specified                               | Not specified in top-<br>line data     |
| Fatigue          | Not specified                                | Not specified                               | 5.9% (Grade ≥3)[4]                     |
| Dry Mouth        | Not specified                                | Not specified                               | <1% (Grade ≥3)                         |

Note: Data for **EB-PSMA-617** is from a smaller, earlier phase study than the extensive data available for PSMA-617 from the VISION trial. Direct comparison should be made with caution.

Table 2: Comparative Dosimetry Data (Absorbed Dose in mSv/MBq)

| Organ           | 177Lu-EB-PSMA-617[5][6]     | 177Lu-PSMA-617 (VISION<br>Trial Sub-study)[7][8]     |
|-----------------|-----------------------------|------------------------------------------------------|
| Kidneys         | 0.97 ± 0.17                 | ~0.8                                                 |
| Red Marrow      | 0.07 ± 0.03                 | Not directly comparable, estimated via blood samples |
| Liver           | 0.40 ± 0.12                 | Not specified                                        |
| Spleen          | 0.46 ± 0.02                 | Not specified                                        |
| Salivary Glands | Physiologic uptake observed | ~0.63                                                |
| Lacrimal Glands | Not specified               | ~2.1                                                 |
| Whole-Body      | 0.08 ± 0.01                 | Not specified                                        |



## **Experimental Protocols Dosimetry Assessment**

177Lu-**EB-PSMA-617**: In a study assessing the safety and dosimetry of 177Lu-**EB-PSMA-617**, four patients with progressive metastatic castration-resistant prostate cancer were administered a single dose of 0.80-1.1 GBq of the radioligand.[6] Serial whole-body planar and SPECT/CT imaging were performed at 2, 24, 72, 120, and 168 hours post-injection.[6] Blood samples were collected at multiple time points to determine blood activity.[6] The OLINDA/EXM 1.0 software was utilized for dosimetric calculations.[6]

177Lu-PSMA-617 (VISION Trial Sub-study): A sub-study of the VISION trial involving 29 patients evaluated the dosimetry of 177Lu-PSMA-617.[7][8] Participants received 7.4 GBq of 177Lu-PSMA-617 every 6 weeks for up to six cycles.[7][8] For the first cycle, whole-body conjugate planar-image scintigraphy and abdominal SPECT/CT images were acquired at 2, 24, 48, and 168 hours after administration.[7] For subsequent cycles, imaging was performed at a single time point (24 or 48 hours).[7] Red marrow absorbed doses were estimated from blood samples.[7] The OLINDA/EXM software version 2.2 was used for dosimetry estimations.[7]

### **Adverse Event Monitoring**

177Lu-**EB-PSMA-617**: In a clinical study, patients were monitored for immediate adverse effects during and after the injection of 177Lu-**EB-PSMA-617**.[1] Hematologic status, as well as liver and renal function, were assessed before and one week after the injection.[6] Adverse events were categorized and graded using the Common Toxicity Criteria for Adverse Events (CTCAE) 4.0.[1]

177Lu-PSMA-617 (VISION Trial): The safety of 177Lu-PSMA-617 was a key endpoint in the VISION trial.[2] Adverse events were monitored throughout the study and graded according to the CTCAE.[3] A long-term follow-up study (NCT05803941) has been initiated to further characterize long-term safety outcomes, including myelosuppression, xerostomia, renal failure, and second primary malignancies, for up to 10 years.[9]

## **Visualizations**



### Experimental Workflow for Safety Evaluation of Radioligands



Click to download full resolution via product page

Caption: Workflow for assessing radioligand safety.



#### PSMA Targeting and Potential Off-Target Effects Radioligand 177Lu-PSMA-617 or .77Lu-EB-PSMA-617 Binds to PSMA Off-target binding Off-target binding Off-target binding and clearance Off-target binding Target Tissue Off-Target Tissues with PSMA Expression Salivary Glands Lacrimal Glands Kidneys **Small Intestine** (High PSMA Expression) Beta Emission Induces Gastrointestinal Issues Dry Mouth Dry Eyes Potential Nephrotoxicity Cell Death Therapeutic Effect Potential Side Effects

Click to download full resolution via product page

Caption: PSMA targeting and potential side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, toxicity, and clinical outcomes of 177Lu-PSMA-617 radioligand therapy at 5.5 GBq per cycle in patients with advanced castration-resistant prostate cancer: a prospective, single arm, phase II study | springermedizin.de [springermedizin.de]



- 4. Best Patient Care Practices for Administering PSMA-Targeted Radiopharmaceutical Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events associated with Lutetium-177-PSMA-617 (Pluvicto®) in advanced prostate cancer: a disproportionality analysis based on the fda's adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Evaluating the safety profile of EB-Psma-617 in comparison to PSMA-617.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608241#evaluating-the-safety-profile-of-eb-psma-617-in-comparison-to-psma-617]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com